Cas no 1704067-02-6 ((3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid)

(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid is a specialized boronic acid derivative featuring a tert-butoxymethyl and fluorine substituent on the phenyl ring. This compound is valuable in Suzuki-Miyaura cross-coupling reactions due to its stable boronic acid group, which facilitates efficient aryl-aryl bond formation. The tert-butoxymethyl group enhances steric protection, improving stability during synthetic processes, while the fluorine substituent offers electronic modulation for selective functionalization. Its well-defined structure makes it suitable for pharmaceutical and materials science applications, particularly in constructing complex aromatic frameworks. The compound is typically handled under inert conditions to preserve reactivity and purity.
(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid structure
1704067-02-6 structure
商品名:(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid
CAS番号:1704067-02-6
MF:C11H16BFO3
メガワット:226.052347183228
MDL:MFCD28384220
CID:4613079

(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (3-(tert-butoxymethyl)-4-fluorophenyl)boronic acid
    • AM88317
    • (3-(t-Butoxymethyl)-4-fluorophenyl)boronic acid
    • {3-[(tert-butoxy)methyl]-4-fluorophenyl}boronic acid
    • 3-(TERT-BUTOXYMETHYL)-4-FLUOROPHENYLBORONIC ACID
    • (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid
    • MDL: MFCD28384220
    • インチ: 1S/C11H16BFO3/c1-11(2,3)16-7-8-6-9(12(14)15)4-5-10(8)13/h4-6,14-15H,7H2,1-3H3
    • InChIKey: FHQNNKDHTRPIPU-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=C(B(O)O)C=C1COC(C)(C)C

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 218
  • トポロジー分子極性表面積: 49.7

(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM211227-5g
(3-(tert-butoxymethyl)-4-fluorophenyl)boronic acid
1704067-02-6 95%
5g
$1239 2022-09-02
TRC
T122240-250mg
(3-(tert-Butoxymethyl)-4-fluorophenyl)boronic acid
1704067-02-6
250mg
$ 380.00 2022-06-03
eNovation Chemicals LLC
D626282-1g
(3-(tert-butoxymethyl)-4-fluorophenyl)boronic acid
1704067-02-6 97%
1g
$1359 2024-05-24
Matrix Scientific
148113-1g
(3-(tert-Butoxymethyl)-4-fluorophenyl)boronic acid, 95%
1704067-02-6 95%
1g
$552.00 2023-09-10
Chemenu
CM211227-1g
(3-(tert-butoxymethyl)-4-fluorophenyl)boronic acid
1704067-02-6 95%
1g
$556 2022-09-02
Chemenu
CM211227-250mg
(3-(tert-butoxymethyl)-4-fluorophenyl)boronic acid
1704067-02-6 95%
250mg
$223 2022-09-02
A2B Chem LLC
AF01699-100mg
3-(tert-butoxyMethyl)-4-fluorophenylboronic acid
1704067-02-6 95%
100mg
$155.00 2024-04-20
Aaron
AR00ARYN-250mg
3-(tert-butoxyMethyl)-4-fluorophenylboronic acid
1704067-02-6 95%
250mg
$243.00 2025-01-23
eNovation Chemicals LLC
D626282-1g
(3-(tert-butoxymethyl)-4-fluorophenyl)boronic acid
1704067-02-6 97%
1g
$1359 2025-02-25
Chemenu
CM211227-100mg
(3-(tert-butoxymethyl)-4-fluorophenyl)boronic acid
1704067-02-6 95%
100mg
$120 2022-09-02

(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid 関連文献

(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acidに関する追加情報

The Comprehensive Overview of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic Acid (CAS No. 1704067-02-6)

(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid, identified by the CAS registry number 1704067-02-6, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound is characterized by its unique structure, which combines a boronic acid group with a fluorinated aromatic ring and a tert-butoxymethyl substituent. The combination of these functional groups makes it an invaluable building block in modern chemical research.

The synthesis of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid typically involves multi-step reactions, often employing Suzuki-Miyaura coupling as a key methodology. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing production costs and enhancing the scalability of this compound. Its ability to undergo cross-coupling reactions has made it a cornerstone in the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents.

In the realm of drug discovery, (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid has been utilized as a precursor for designing bioactive molecules targeting various therapeutic areas. For instance, researchers have explored its potential in developing inhibitors for kinase enzymes, which are implicated in cancer progression. The fluorinated aromatic ring contributes to the compound's lipophilicity, enhancing its ability to penetrate cellular membranes and interact with target proteins.

Beyond pharmaceutical applications, this compound has found utility in materials science, particularly in the synthesis of advanced polymers and optoelectronic materials. The boronic acid group facilitates polymerization reactions under mild conditions, leading to the creation of high-performance materials with tailored properties. Recent studies have demonstrated its role in developing stimuli-responsive polymers that exhibit reversible changes in their physical properties upon exposure to external stimuli such as light or temperature.

The structural versatility of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid also extends to its application in click chemistry and other modular assembly strategies. Its ability to participate in multiple reaction pathways makes it an ideal candidate for combinatorial library synthesis, enabling rapid exploration of chemical space for drug discovery purposes.

From an environmental standpoint, researchers have investigated the biodegradation pathways of this compound to assess its ecological impact. Studies suggest that under aerobic conditions, the compound undergoes microbial degradation through oxidative cleavage of the tert-butoxymethyl group, leading to the formation of less complex intermediates that are readily assimilated by microbial communities.

In conclusion, (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid (CAS No. 1704067-02-6) stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across diverse scientific disciplines. Its continued exploration will undoubtedly yield new insights into its potential uses, further solidifying its position as a key compound in contemporary chemical research.

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